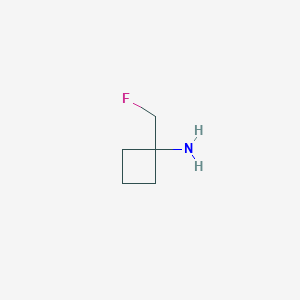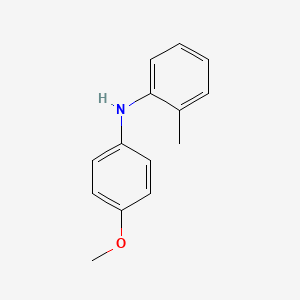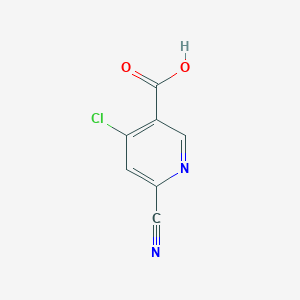
4-(1,3-Benzodioxol-5-ylmethoxy)-6,7,8-trimethoxy-quinazoline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(1,3-Benzodioxol-5-ylmethoxy)-6,7,8-trimethoxy-quinazoline is a complex organic compound that features a quinazoline core substituted with methoxy groups and a benzodioxole moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(1,3-Benzodioxol-5-ylmethoxy)-6,7,8-trimethoxy-quinazoline typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Benzodioxole Moiety: This can be achieved by reacting catechol with methylene chloride in the presence of a base to form 1,3-benzodioxole.
Attachment to the Quinazoline Core: The benzodioxole moiety is then attached to the quinazoline core through a nucleophilic substitution reaction. This involves the reaction of 1,3-benzodioxole with a suitable quinazoline derivative under basic conditions.
Methoxylation: The final step involves the introduction of methoxy groups at the 6, 7, and 8 positions of the quinazoline ring. This can be achieved using methyl iodide in the presence of a strong base like sodium hydride.
Industrial Production Methods
Industrial production of this compound would likely involve similar steps but on a larger scale, with optimizations for yield and purity. This might include the use of continuous flow reactors and automated purification systems to streamline the process.
化学反応の分析
Types of Reactions
4-(1,3-Benzodioxol-5-ylmethoxy)-6,7,8-trimethoxy-quinazoline can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of quinazoline N-oxides.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, converting the quinazoline ring to a dihydroquinazoline.
Substitution: Nucleophilic substitution reactions can occur at the methoxy groups, where reagents like sodium ethoxide can replace methoxy groups with ethoxy groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic conditions.
Reduction: Hydrogen gas with palladium on carbon.
Substitution: Sodium ethoxide in ethanol.
Major Products
Oxidation: Quinazoline N-oxides.
Reduction: Dihydroquinazoline derivatives.
Substitution: Ethoxy-substituted quinazoline derivatives.
科学的研究の応用
4-(1,3-Benzodioxol-5-ylmethoxy)-6,7,8-trimethoxy-quinazoline has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as an anticancer agent due to its ability to inhibit certain enzymes involved in cell proliferation.
Biological Studies: This compound is used in studies related to enzyme inhibition and receptor binding.
Industrial Applications: It can be used as an intermediate in the synthesis of more complex organic molecules.
作用機序
The mechanism of action of 4-(1,3-Benzodioxol-5-ylmethoxy)-6,7,8-trimethoxy-quinazoline involves its interaction with specific molecular targets:
Enzyme Inhibition: It inhibits enzymes like tyrosine kinases, which play a role in cell signaling and proliferation.
Receptor Binding: The compound can bind to certain receptors, blocking their activity and thereby affecting cellular processes.
類似化合物との比較
Similar Compounds
4-(1,3-Benzodioxol-5-yl)-6,7-dimethoxy-quinazoline: Similar structure but lacks one methoxy group.
4-(1,3-Benzodioxol-5-ylmethoxy)-6,7-dimethoxy-quinazoline: Similar structure but with fewer methoxy groups.
Uniqueness
4-(1,3-Benzodioxol-5-ylmethoxy)-6,7,8-trimethoxy-quinazoline is unique due to the presence of three methoxy groups on the quinazoline ring, which can significantly influence its chemical reactivity and biological activity compared to its analogs.
特性
分子式 |
C19H18N2O6 |
|---|---|
分子量 |
370.4 g/mol |
IUPAC名 |
4-(1,3-benzodioxol-5-ylmethoxy)-6,7,8-trimethoxyquinazoline |
InChI |
InChI=1S/C19H18N2O6/c1-22-15-7-12-16(18(24-3)17(15)23-2)20-9-21-19(12)25-8-11-4-5-13-14(6-11)27-10-26-13/h4-7,9H,8,10H2,1-3H3 |
InChIキー |
PXMYKKBZBXLZHK-UHFFFAOYSA-N |
正規SMILES |
COC1=C(C(=C2C(=C1)C(=NC=N2)OCC3=CC4=C(C=C3)OCO4)OC)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(1R,1'R)-1,1'-[(S)-[1,1'-Binaphthalene]-2,2'-diyl]bis(2-propen-1-ol)](/img/structure/B12282593.png)





![tert-butyl N-[(4-chloropyrimidin-2-yl)methyl]-N-methyl-carbamate](/img/structure/B12282625.png)

![1-[3-(Benzyloxymethyl)cyclobutyl]ethanol](/img/structure/B12282641.png)
![disodium;[5-(2-amino-6-oxo-1H-purin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-[[hydroxy(oxido)phosphoryl]methyl]phosphinate](/img/structure/B12282643.png)


![N'-[(2,6-Dichloropyridin-4-yl)carbonyl]-N,N-dimethylguanidine](/img/structure/B12282669.png)
![Ethyl 2-[(5-Bromo-2-nitrophenyl)amino]acetate](/img/structure/B12282683.png)
